molecular formula C15H14N4S B2511563 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine CAS No. 896320-10-8

3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine

Cat. No.: B2511563
CAS No.: 896320-10-8
M. Wt: 282.37
InChI Key: CILIHHROVHGNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine typically involves multi-step reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the introduction of the pyridazine ring. The ethylthio group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazole or pyridazine rings.

    Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, making this compound a candidate for drug development.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-2-20-15-8-7-14(17-18-15)12-3-5-13(6-4-12)19-10-9-16-11-19/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIHHROVHGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.